N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F3N2O4S and its molecular weight is 424.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H15F3N2O4S, with a molecular weight of approximately 424.4 g/mol. The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound may act by modulating specific enzymatic pathways. For example, derivatives of this compound have shown significant inhibition of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism and implicated in various metabolic disorders .
Anticancer Properties
Several studies have explored the anticancer potential of compounds structurally related to this compound. The compound has demonstrated efficacy against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
- Case Study on Atherosclerosis : A study examined the effects of similar compounds on atherosclerosis models, revealing that they significantly reduced plaque formation in animal models by modulating lipid profiles and inflammatory responses .
- Case Study on Neurological Disorders : Research has indicated potential neuroprotective effects against neurodegenerative diseases, with compounds exhibiting protective properties in models of Alzheimer's disease by reducing amyloid-beta aggregation .
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-15-8-10-16(11-9-15)29(25,26)24-18-17(7-4-12-23-18)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXPYHOANLCSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.